molecular formula C20H18ClN3O3S B2421014 2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-66-9

2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No.: B2421014
CAS No.: 941879-66-9
M. Wt: 415.89
InChI Key: IBQVBCORJCLKSQ-UHFFFAOYSA-N
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Description

2-(4-chlorobenzamido)-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
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Scientific Research Applications

Potential as EGFR Inhibitors

A series of benzo[d]thiazole-2-carboxamide derivatives, including compounds structurally similar to the specified chemical, have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors. These compounds showed varying degrees of cytotoxicity against cancer cell lines expressing high levels of EGFR, such as A549 (lung cancer), HeLa (cervical cancer), and SW480 (colon cancer) cells. Notably, they exhibited weak effects on HepG2 (liver cancer) cells, which express lower levels of EGFR, and minimal activity against normal human liver cells (HL7702), suggesting potential for targeted cancer therapy with reduced toxicity to normal cells (Zhang et al., 2017).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of compounds related to 2-(furan-2-yl)benzo[e][1,3]benzothiazole has been conducted. This involves the synthesis of N-(1-Naphthyl)furan-2-carboxamide through coupling reactions and its subsequent conversion to thioamide, followed by oxidation to produce the final benzo[e][1,3]benzothiazole compounds. These studies provide insights into the chemical properties and potential applications of such compounds (Aleksandrov et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of thiazole-based heterocyclic amides, such as N-(thiazol-2-yl)furan-2-carboxamide, has shown promising results. These compounds have demonstrated good antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests potential applications in pharmacology and medicine for treating microbial infections (Cakmak et al., 2022).

Antibacterial Agents

A novel class of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, structurally related to the specified compound, has been synthesized and evaluated as potential antibacterial agents. These compounds have shown promising activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, cytotoxic activity was assessed, indicating the potential for these compounds to be effective antibacterial agents at non-toxic concentrations (Palkar et al., 2017).

Mechanism of Action

Mode of Action

The presence of the furan-2-ylmethyl group and the 4-chlorobenzamido moiety may play crucial roles in these interactions .

Biochemical Pathways

The compound may affect various biochemical pathways. It is suggested that the compound could be involved in the nanoluciferase bioluminescence pathway , but more research is needed to confirm this and to understand the full range of biochemical pathways affected by this compound.

Result of Action

It is hypothesized that the compound may have potential bioluminescent properties, especially for in vivo bioluminescent imaging . .

Properties

IUPAC Name

2-[(4-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-13-8-6-12(7-9-13)18(25)24-20-23-17-15(4-1-5-16(17)28-20)19(26)22-11-14-3-2-10-27-14/h2-3,6-10,15H,1,4-5,11H2,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQVBCORJCLKSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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